An In-depth Technical Guide to N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) linker molecule of significant interest in the fields of bioconjugation and targeted therapeutics. As a heterobifunctional linker, it possesses a terminal hydroxyl group and a Boc-protected amine, providing orthogonal handles for the sequential conjugation of different molecular entities. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand. The hydrophilic PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates. This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, and potential applications of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc, with a focus on its role in the development of novel therapeutics.
Introduction
The advent of targeted therapies has revolutionized modern medicine, with molecules such as Antibody-Drug Conjugates (ADCs) and PROTACs offering unprecedented precision in treating a variety of diseases. The design and efficacy of these complex therapeutic agents are critically dependent on the chemical linker that connects the different functional components. Polyethylene glycol (PEG) linkers have gained prominence due to their ability to improve solubility, reduce immunogenicity, and optimize the pharmacokinetic profile of bioconjugates.
N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is a heterobifunctional PEG linker that offers a balance of hydrophilicity, flexibility, and synthetic tractability. Its distinct terminal functionalities—a hydroxyl group and a Boc-protected amine—allow for a controlled, stepwise approach to the synthesis of complex bioconjugates, making it a valuable tool for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is presented in Table 1. This data is compiled from various chemical suppliers and provides a foundational understanding of the molecule's characteristics.
| Property | Value |
| Molecular Formula | C₂₈H₅₅NO₁₂ |
| Molecular Weight | 597.74 g/mol |
| Appearance | Colorless to light yellow oil/liquid |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C for long-term stability |
| Solubility | Soluble in water, DMSO, DCM, DMF |
Synthesis and Purification: A Proposed Methodology
Proposed Synthesis Pathway
The synthesis would likely begin with the mono-Boc protection of a commercially available amino-PEG4-alcohol, followed by the activation of the terminal hydroxyl group of a separate PEG3-alcohol (e.g., by tosylation). The final step would involve the N-alkylation of the Boc-protected amine with the activated PEG3 chain.
Experimental Protocols (Generalized)
The following are generalized protocols that serve as a starting point and would require optimization for specific laboratory conditions.
Protocol 1: Mono-tosylation of Triethylene Glycol (HO-PEG3-OTs)
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Objective: To activate one of the terminal hydroxyl groups of triethylene glycol for subsequent nucleophilic substitution.
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Materials: Triethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).
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Procedure:
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Dissolve triethylene glycol (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
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Cool the solution to 0°C in an ice bath.
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Add pyridine (1.5 equivalents) dropwise, followed by the slow addition of TsCl (1.0 equivalent).
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Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
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Protocol 2: N-Alkylation to Yield N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
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Objective: To couple the activated HO-PEG3-OTs with the Boc-protected amine of Boc-NH-PEG4-OH.
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Materials: Boc-NH-PEG4-OH, sodium hydride (NaH), anhydrous N,N-Dimethylformamide (DMF), HO-PEG3-OTs (from Protocol 1), diethyl ether.
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Procedure:
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To a suspension of NaH (1.1 equivalents) in anhydrous DMF at 0°C, add a solution of Boc-NH-PEG4-OH (1.0 equivalent) in anhydrous DMF dropwise.
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Stir the mixture at room temperature for 1 hour.
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Cool the reaction mixture back to 0°C and add a solution of HO-PEG3-OTs (1.05 equivalents) in anhydrous DMF dropwise.
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Allow the reaction to stir at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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After completion, carefully quench the reaction with water and concentrate under reduced pressure to remove most of the DMF.
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Purify the crude product by preparative HPLC.
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Role in PROTAC Development
The primary application of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of a PROTAC by modulating its solubility, cell permeability, and the spatial orientation of the two binding ligands.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc typically involves a sequential conjugation strategy. The hydroxyl and Boc-protected amine groups provide orthogonal reactive handles for the stepwise attachment of the E3 ligase ligand and the target protein ligand.
Characterization and Quality Control
Thorough characterization of N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is essential to ensure its identity, purity, and suitability for downstream applications. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment. | Signals corresponding to the ethylene (B1197577) glycol protons of the PEG chains, the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms, and the characteristic singlet for the Boc group protons. |
| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton. | Resonances for the carbons of the PEG chains and the Boc protecting group. |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the molecule (e.g., [M+H]⁺, [M+Na]⁺). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity (typically >95%). |
Conclusion
N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is a valuable and versatile heterobifunctional linker for the synthesis of complex bioconjugates, particularly in the rapidly evolving field of targeted protein degradation. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, provides researchers with a powerful tool for the rational design and construction of novel therapeutics. While detailed experimental data for this specific molecule is limited in the public domain, the established principles of PEG linker chemistry provide a strong foundation for its successful application in drug discovery and development. As the demand for sophisticated bioconjugates continues to grow, the utility of well-designed linkers like N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc will undoubtedly expand.
